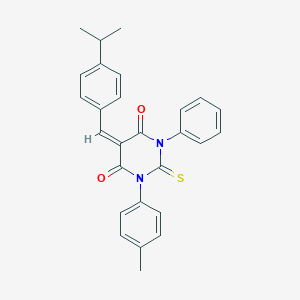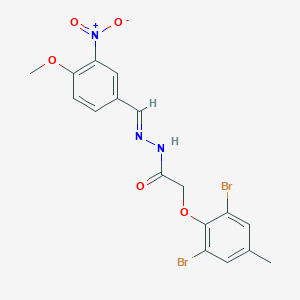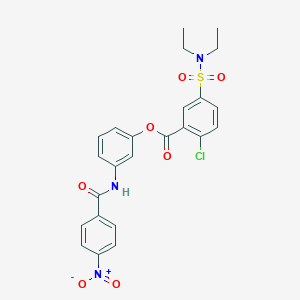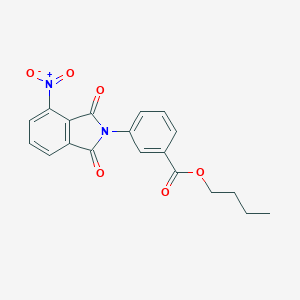![molecular formula C17H16Cl2N2O2 B387108 N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide](/img/structure/B387108.png)
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group substituted with dichloro groups at the 2 and 6 positions, a propanohydrazide moiety, and a methylphenoxy group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(2-methylphenoxy)propanohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and aromatic groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,6-dichlorobenzylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)butanohydrazide
Uniqueness
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide stands out due to its specific substitution pattern and the presence of the propanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16Cl2N2O2 |
|---|---|
Molecular Weight |
351.2g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-12-5-2-3-8-16(12)23-10-9-17(22)21-20-11-13-14(18)6-4-7-15(13)19/h2-8,11H,9-10H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
VUAXUMHURMTHLB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1=CC=CC=C1OCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B387027.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B387029.png)
![2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B387030.png)

![N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B387033.png)

![2-(2,6-dibromo-4-methylphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B387038.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387039.png)
![2-METHYLPROPYL 4-[5-(2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B387040.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid](/img/structure/B387045.png)
![BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE](/img/structure/B387047.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387051.png)
